Tris(isopropoxy)silanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

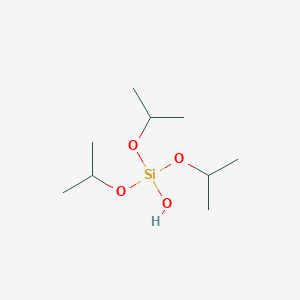

Structure

3D Structure

Properties

CAS No. |

27491-86-7 |

|---|---|

Molecular Formula |

C9H22O4Si |

Molecular Weight |

222.35 g/mol |

IUPAC Name |

hydroxy-tri(propan-2-yloxy)silane |

InChI |

InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3 |

InChI Key |

RLYZRADFTORPLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O[Si](O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of Tris(isopropoxy)silanol: An In-depth Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Tris(isopropoxy)silanol using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It includes detailed experimental protocols, data interpretation, and structural elucidation to support research and development activities involving this versatile organosilicon compound.

Introduction

This compound (C9H22O4Si, CAS No. 27491-86-7) is a key intermediate in the synthesis of various silicon-based materials.[1][] Its unique structure, featuring three isopropoxy groups and one hydroxyl group attached to a central silicon atom, allows for controlled hydrolysis and condensation reactions, making it a valuable precursor in the sol-gel process and for the surface modification of materials. Accurate characterization of its molecular structure and purity is paramount for ensuring reproducibility and desired material properties. This guide focuses on the application of NMR and FTIR spectroscopy as primary analytical techniques for this purpose.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound dictates its characteristic spectroscopic signatures. The presence of isopropoxy and silanol functional groups gives rise to distinct signals in both NMR and FTIR spectra, which can be used for its unambiguous identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.

Predicted ¹H, ¹³C, and ²⁹Si NMR Data

While experimentally obtained spectra are the gold standard, predicted NMR data can serve as a useful reference. The following tables summarize the expected chemical shifts for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~1.2 | Doublet | 18H |

| (CH₃)₂CH- | ~4.2 | Septet | 3H |

| Si-OH | Variable | Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C H₃ | ~25 |

| C H | ~65 |

Table 3: Predicted ²⁹Si NMR Spectral Data

| Silicon | Chemical Shift (δ, ppm) |

| (i -PrO)₃Si OH | -80 to -100 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Experimental Protocol for NMR Analysis

A well-defined protocol is crucial for obtaining high-quality NMR spectra.

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for routine analysis.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Filter the solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4]

-

The final sample height in the NMR tube should be at least 4 cm.[5]

-

Cap the NMR tube and wipe it clean before insertion into the spectrometer.

Instrument Parameters:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 128-1024 or more, depending on the sample concentration.

-

Relaxation delay: 2 seconds.

-

-

²⁹Si NMR:

-

Pulse sequence: Inverse-gated proton decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE).

-

Number of scans: A higher number of scans will be required due to the low natural abundance and long relaxation times of ²⁹Si.

-

Relaxation delay: 10-30 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound. The vibrational frequencies of the Si-O-C, C-H, and Si-OH bonds provide a characteristic infrared spectrum.

Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups.

Table 4: FTIR Spectral Data and Peak Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3690 | O-H stretch (free Si-OH) | Sharp, Medium |

| 3400-3200 | O-H stretch (hydrogen-bonded Si-OH) | Broad, Strong |

| 2975-2850 | C-H stretch (in isopropoxy groups) | Strong |

| 1385, 1370 | C-H bend (gem-dimethyl) | Sharp, Strong |

| 1170-1100 | Si-O-C stretch | Strong |

| 950-810 | Si-OH bend | Broad, Medium |

Note: The position and shape of the O-H stretching band are highly dependent on the degree of hydrogen bonding, which can be influenced by concentration and the presence of moisture.[6][7]

Experimental Protocol for FTIR Analysis

Sample Preparation: For liquid samples like this compound, the simplest method is to use a liquid transmission cell or the Attenuated Total Reflectance (ATR) technique.

-

Liquid Transmission Cell: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR: Apply a drop of the sample directly onto the ATR crystal. This method requires minimal sample preparation and is easy to clean.[8]

Instrument Parameters:

-

Spectrometer: A standard benchtop FTIR spectrometer is sufficient.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty cell or clean ATR crystal should be collected before running the sample spectrum.

Data Interpretation and Structural Confirmation

The combined data from NMR and FTIR spectroscopy provides a comprehensive characterization of this compound.

-

¹H NMR: The presence of a doublet around 1.2 ppm and a septet around 4.2 ppm with an integration ratio of 6:1 confirms the isopropoxy groups. The chemical shift of the Si-OH proton can vary and may be broadened due to chemical exchange.

-

¹³C NMR: The two signals in the aliphatic region correspond to the methyl and methine carbons of the isopropoxy groups.

-

²⁹Si NMR: A single resonance in the expected region for a trialkoxysilanol confirms the silicon environment.

-

FTIR: The characteristic absorptions for O-H, C-H, and Si-O-C bonds provide definitive evidence for the presence of the expected functional groups. The broadness of the O-H band can give an indication of the extent of intermolecular hydrogen bonding.

Conclusion

NMR and FTIR spectroscopy are indispensable techniques for the unambiguous characterization of this compound. This guide provides the necessary theoretical background, practical experimental protocols, and data interpretation strategies to enable researchers, scientists, and drug development professionals to confidently identify and assess the quality of this important organosilicon compound. Adherence to the outlined procedures will ensure the acquisition of high-quality, reproducible spectroscopic data, which is fundamental for advancing research and development in silicon chemistry.

References

Hydrolysis and condensation mechanism of Tris(isopropoxy)silanol

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tris(isopropoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolysis and condensation mechanism of this compound, a key precursor in sol-gel processes and materials science. While specific kinetic data for this compound is limited in publicly available literature, this document extrapolates from well-studied analogous alkoxysilanes to present a thorough understanding of its reactivity.

Introduction

This compound ((i-PrO)₃SiOH) is an organosilicate that plays a significant role in the formation of silica-based materials. Its single silanol group and three hydrolyzable isopropoxy groups allow for a complex series of hydrolysis and condensation reactions. These reactions are fundamental to the sol-gel process, enabling the formation of silica networks with tailored properties for applications ranging from drug delivery to coatings and catalysis. The bulky isopropoxy groups introduce steric hindrance that influences the rates of these reactions compared to smaller alkoxy groups like methoxy or ethoxy.

Core Reaction Mechanisms

The transformation of this compound into a silica network proceeds via two primary reaction types: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.

Hydrolysis: The replacement of isopropoxy groups with hydroxyl (silanol) groups. (i-PrO)₃SiOH + H₂O ⇌ (i-PrO)₂(OH)SiOH + i-PrOH

Further hydrolysis of the remaining isopropoxy groups can also occur.

Condensation: The formation of siloxane bridges (Si-O-Si) through the reaction of silanol groups, releasing water or alcohol.

-

Water-producing condensation: (i-PrO)₃SiOH + HOSi(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + H₂O

-

Alcohol-producing condensation: (i-PrO)₃SiOH + (i-PrO)Si(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + i-PrOH

The overall reaction kinetics are influenced by several factors, including the water-to-silane ratio, the type and concentration of the catalyst, the solvent, and the temperature.

Acid-Catalyzed Mechanism

Under acidic conditions, it is believed that an alkoxide or silanol is protonated in a rapid initial step. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water (hydrolysis) or a neutral silanol (condensation). The acid-catalyzed process generally leads to less branched, more linear or randomly branched polymer networks.

Base-Catalyzed Mechanism

In alkaline environments, a hydroxyl anion or a deprotonated silanol group acts as the nucleophile, directly attacking the silicon atom. This reaction proceeds via a pentacoordinate transition state. The base-catalyzed mechanism typically results in more highly branched and cross-linked silica networks, leading to the formation of discrete particles.

Quantitative Data

Table 1: Hydrolysis Rate Constants for Various Trialkoxysilanes

| Silane | Catalyst | Solvent | Temperature (°C) | Rate Constant | Reference |

| Methyltriethoxysilane (MTES) | HCl | Ethanol/Water | 25 | 5.5 - 97 mM⁻¹ h⁻¹ | [1] |

| Propyltrimethoxysilane (PTMS) | K₂CO₃ | THF | Not specified | 1.26 x 10⁻⁸ M⁻²·¹ s⁻¹ | [2] |

| Phenyltrimethoxysilane (PhTMS) | K₂CO₃ | THF | Not specified | 2.87 x 10⁻⁸ M⁻²·³ s⁻¹ | [2] |

Table 2: Condensation Rate Constants for Various Silanols

| Silanol System | Catalyst | Solvent | Temperature (°C) | Rate Constant | Reference |

| Methylsilanetriol | HCl | Aqueous | 25 | 10.9 kcal/mol (Activation Energy) | [3] |

| Dialkylsilanediols | Acid | Dioxane/Water | 25 | 1.25 - 2.8 kcal/mol (Activation Energy) | [3] |

Experimental Protocols

The study of this compound hydrolysis and condensation kinetics typically involves spectroscopic techniques to monitor the changes in chemical species over time.

In-situ 29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a powerful technique for quantifying the various silicon species present in the reaction mixture.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆) within an NMR tube.[4]

-

Initiation of Reaction: A precise amount of water and catalyst (acid or base) is added to the NMR tube to initiate the hydrolysis and condensation reactions.[4]

-

Data Acquisition: 29Si NMR spectra are acquired at regular time intervals. A relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the long relaxation times of 29Si nuclei, allowing for more rapid data acquisition.[4]

-

Data Analysis: The concentration of different silicon species (unreacted silane, hydrolyzed intermediates, and condensed oligomers) is determined by integrating the corresponding peaks in the 29Si NMR spectra.[5]

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to monitor the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

Methodology:

-

Setup: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used for in-situ monitoring.

-

Reaction Mixture: The reaction is carried out in a vessel where the ATR probe is immersed in the this compound solution.

-

Data Collection: FT-IR spectra are collected at regular intervals after the addition of water and catalyst.

-

Spectral Analysis: The change in absorbance of characteristic vibrational bands is monitored. For example, the decrease in the intensity of the Si-O-C stretching band and the increase in the Si-O-Si stretching band can be used to follow the reaction progress.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Caption: A typical experimental workflow for studying the kinetics of silane hydrolysis and condensation.

References

- 1. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. academica-e.unavarra.es [academica-e.unavarra.es]

- 5. researchgate.net [researchgate.net]

Spectroscopic Analysis of Tris(isopropoxy)silanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tris(isopropoxy)silanol, a key intermediate in various chemical syntheses. This document details the expected spectroscopic data based on the analysis of related compounds and general principles of spectroscopy, and outlines the experimental protocols necessary to obtain this data.

Molecular Structure and Properties

This compound, with the chemical formula C9H22O4Si and a molecular weight of 222.35 g/mol , is an organosilicon compound characterized by a central silicon atom bonded to three isopropoxy groups and one hydroxyl group.[1][][3] Its unique structure makes it a valuable precursor in the synthesis of various materials. The CAS Registry Number for this compound is 27491-86-7.[1][][3]

Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 - 4.5 | Septet | 3H | Si-O-CH -(CH₃)₂ |

| ~1.2 - 1.3 | Doublet | 18H | Si-O-CH-(CH₃ )₂ |

| Variable (broad) | Singlet | 1H | Si-OH |

Note: The chemical shift of the Si-OH proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~65 - 70 | Si-O-C H-(CH₃)₂ |

| ~24 - 26 | Si-O-CH-(C H₃)₂ |

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -80 to -85 | (i -PrO)₃Si OH |

Vibrational Spectroscopy

Table 4: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3690 | O-H stretch (free silanol) | Sharp, Medium |

| ~3400 - 3200 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| 2975 - 2850 | C-H stretch (alkyl) | Strong |

| 1385, 1370 | C-H bend (isopropyl gem-dimethyl) | Medium |

| 1175, 1110 | Si-O-C stretch | Strong |

| 950 - 810 | Si-OH bend | Broad, Medium |

Table 5: Predicted Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3690 | O-H stretch (free silanol) | Weak |

| 2975 - 2850 | C-H stretch (alkyl) | Strong |

| ~800 - 600 | Si-O symmetric stretch | Strong |

Mass Spectrometry

Table 6: Predicted Mass Spectrometry Fragmentation Data for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 163 | [M - OCH(CH₃)₂]⁺ |

| 121 | [(i -PrO)Si(OH)₂]⁺ |

| 103 | [Si(OH)₃]⁺ |

| 59 | [OCH(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Due to the moisture sensitivity of silanols, all glassware must be thoroughly dried in an oven at >100 °C and cooled under a stream of dry nitrogen or in a desiccator.

-

Use a deuterated solvent that has been dried over molecular sieves (e.g., CDCl₃, C₆D₆).

-

In a dry nitrogen atmosphere (glovebox or Schlenk line), dissolve approximately 10-20 mg of this compound in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Cap the NMR tube securely.

¹H, ¹³C, and ²⁹Si NMR Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a longer relaxation delay may be necessary.

-

-

²⁹Si NMR:

-

Acquire a proton-decoupled ²⁹Si spectrum.

-

Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal.

-

NMR Experimental Workflow.

FT-IR Spectroscopy

Sample Preparation and Analysis:

-

This compound is a liquid at room temperature. A spectrum can be obtained directly as a neat liquid.

-

Place a small drop of the sample between two KBr or NaCl plates to form a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a drop of the sample directly onto the ATR crystal.

-

Acquire a background spectrum of the clean, empty sample holder or ATR crystal.

-

Acquire the sample spectrum.

-

The spectrum should be recorded over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation and Analysis:

-

Place the liquid sample in a glass capillary tube or a cuvette.

-

Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a suitable range (e.g., 4000-200 cm⁻¹).

-

The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

For GC-MS, use a capillary column suitable for the analysis of organosilicon compounds.

-

Electron Ionization (EI): This is a common "hard" ionization technique that will cause fragmentation, providing structural information. A standard electron energy of 70 eV is typically used.

-

Chemical Ionization (CI): A "softer" ionization technique that may yield a more abundant molecular ion peak. Methane or isobutane can be used as the reagent gas.

Relationship between spectroscopic techniques and information obtained.

Conclusion

This guide provides a foundational understanding of the spectroscopic characterization of this compound. The predicted data and outlined protocols serve as a valuable resource for researchers in the synthesis and application of this important organosilicon compound. For definitive analysis, it is recommended to acquire experimental data on a purified sample and compare it with the reference values provided herein.

References

Quantum Chemical Calculations of Tris(isopropoxy)silanol Reactivity: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct quantum chemical calculations on the reactivity of tris(isopropoxy)silanol are not extensively available in peer-reviewed literature. Therefore, this guide synthesizes data from computational studies on analogous trialkoxysilanes, such as tetraethoxysilane (TEOS) and various methoxy- and ethoxy-silanes, to provide a comprehensive overview of the expected reactivity and reaction mechanisms. The principles and methodologies described are directly applicable to the study of this compound.

Introduction

This compound ((i-PrO)₃SiOH) is a key intermediate in the sol-gel process, a versatile method for synthesizing inorganic-organic hybrid materials with applications in drug delivery, coatings, and catalysis. The reactivity of this silanol, specifically its propensity to undergo hydrolysis and condensation reactions, dictates the kinetics of gelation and the final properties of the resulting material. Understanding these reactions at a molecular level is crucial for controlling the material's structure and function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for elucidating the reaction mechanisms, transition states, and energetics of these complex processes. This guide provides an in-depth overview of the theoretical and experimental approaches to studying the reactivity of this compound and its analogs.

Theoretical Background and Computational Methodologies

The reactivity of this compound is primarily governed by two fundamental reactions: hydrolysis and condensation. These reactions can be catalyzed by either acids or bases.

2.1. Hydrolysis

Hydrolysis involves the substitution of an isopropoxy group with a hydroxyl group from a water molecule:

(i-PrO)₃SiOH + H₂O ⇌ (i-PrO)₂(OH)SiOH + i-PrOH

This reaction can proceed in a stepwise manner until all isopropoxy groups are replaced.

2.2. Condensation

Condensation reactions lead to the formation of siloxane (Si-O-Si) bonds, which form the backbone of the gel network. There are two main types of condensation:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. (i-PrO)₃SiOH + HOSi(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + H₂O

-

Alcohol Condensation: A silanol group reacts with an isopropoxy group to form a siloxane bond and an isopropanol molecule. (i-PrO)₃SiOH + (i-PrO)Si(O-i-Pr)₃ ⇌ (i-PrO)₃Si-O-Si(O-i-Pr)₃ + i-PrOH

2.3. Computational Details (General Protocol for Analogous Systems)

Quantum chemical calculations on analogous systems are typically performed using DFT methods. A common approach involves:

-

Software: Gaussian, VASP, or similar quantum chemistry packages.

-

Functionals: Hybrid functionals like B3LYP or PBE0 are often used to provide a good balance between accuracy and computational cost.

-

Basis Sets: Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.

-

Solvation Models: To account for the solvent effects, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used.

-

Calculations:

-

Geometry Optimization: To find the minimum energy structures of reactants, products, and transition states.

-

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Searching: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structures.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state connects the desired reactants and products.

-

Quantitative Data from Analogous Systems

The following tables summarize representative quantitative data from computational studies on the hydrolysis and condensation of analogous trialkoxysilanes. These values provide an estimate of the energetics for this compound reactivity.

Table 1: Calculated Activation Energies (Ea) for Hydrolysis of Trialkoxysilanes

| Reaction | Catalyst | Activation Energy (kJ/mol) | Computational Method | Reference Analog |

| First Hydrolysis of TEOS | Acid | 51 - 74 | DFT/B3LYP with PCM | Methyltrimethoxysilane, Tetraethoxysilane[1] |

| First Hydrolysis of Methyltriethoxysilane | Alkaline | 20 | DFT (unspecified) | 3-cyanopropyl triethoxysilane[2] |

| First Hydrolysis of Methyltriethoxysilane | Acid | 58 | DFT (unspecified) | 3-cyanopropyl triethoxysilane[2] |

| Hydrolysis of Methyltriethoxysilane | Alkaline | 57.61 | Experimental/Arrhenius | Methyltriethoxysilane[3] |

| Hydrolysis of Tetraethoxysilane | Acid | 31.52 | Experimental/Arrhenius | Tetraethoxysilane[3] |

Table 2: Calculated Reaction Enthalpies (ΔH) for Condensation of Silanols

| Reaction | Catalyst | Reaction Enthalpy (ΔH) (kJ/mol) | Computational Method | Reference Analog |

| Dimerization of Si(OH)₄ (Water Condensation) | None | -10 to -20 | DFT | Silicic Acid |

| Dimerization of Si(OH)₄ (Water Condensation) | Acid | Varies with pH | Not Specified | General Silanols |

| Dimerization of Si(OH)₄ (Water Condensation) | Base | Varies with pH | Not Specified | General Silanols |

Experimental Protocols

The computational results are often validated and complemented by experimental studies. The following are detailed methodologies for key experiments used to investigate silanol reactivity.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Kinetic Studies

-

Objective: To monitor the kinetics of hydrolysis and condensation by quantifying the disappearance of reactants and the appearance of products over time.[4][5][6]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si nuclei.

-

Sample Preparation:

-

Prepare a stock solution of the silane precursor (e.g., this compound) in a suitable deuterated solvent (e.g., ethanol-d₆).

-

In a separate vial, prepare a solution of water and, if applicable, the catalyst (e.g., HCl or NH₄OH) in the same deuterated solvent.

-

To initiate the reaction, mix the silane solution with the water/catalyst solution directly in an NMR tube at a controlled temperature.

-

-

Data Acquisition:

-

Acquire a series of ¹H and ²⁹Si NMR spectra at regular time intervals.

-

For ¹H NMR, monitor the signals corresponding to the isopropoxy groups of the reactant and the isopropanol product.

-

For ²⁹Si NMR, monitor the signals corresponding to the starting silanol, hydrolyzed intermediates, and various condensed species (dimers, trimers, etc.).[4]

-

-

Data Analysis:

-

Integrate the relevant peaks in the spectra to determine the relative concentrations of each species at each time point.

-

Plot the concentration of reactants and products as a function of time.

-

Fit the kinetic data to appropriate rate laws to determine the reaction rate constants.

-

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Evolution

-

Objective: To qualitatively and semi-quantitatively monitor the progress of the sol-gel reaction by observing changes in vibrational bands corresponding to different functional groups.[7][8][9]

-

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for in-situ measurements of liquid samples.

-

Sample Preparation:

-

The reaction mixture is prepared similarly to the NMR experiment.

-

For in-situ measurements, a drop of the reacting solution is placed on the ATR crystal.

-

For ex-situ measurements, aliquots of the reaction mixture are taken at different times, and films are cast on an IR-transparent substrate (e.g., a silicon wafer).

-

-

Data Acquisition:

-

Record FTIR spectra over a range of approximately 4000-400 cm⁻¹.

-

Monitor the decrease in the intensity of Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) and the increase in the intensity of Si-O-Si stretching vibrations (around 1070 cm⁻¹ and a broader peak around 800 cm⁻¹) and Si-OH stretching vibrations (broad peak around 3400 cm⁻¹).

-

-

Data Analysis:

-

Analyze the changes in the peak positions and intensities to follow the hydrolysis of alkoxy groups and the formation of siloxane bonds.

-

Deconvolution of the Si-O-Si stretching band can provide information about the degree of network formation and the presence of cyclic species.[7]

-

Visualization of Reaction Pathways and Workflows

5.1. Acid-Catalyzed Hydrolysis and Condensation Pathway

Caption: Acid-catalyzed hydrolysis and condensation pathway for this compound.

5.2. Base-Catalyzed Hydrolysis and Condensation Pathway

Caption: Base-catalyzed hydrolysis and condensation pathway for this compound.

5.3. Experimental Workflow for Kinetic Analysis

Caption: General experimental workflow for the kinetic analysis of silanol reactivity.

Conclusion

While direct computational studies on this compound are limited, a wealth of information from analogous systems provides a solid foundation for understanding its reactivity. The combination of quantum chemical calculations and experimental techniques like NMR and FTIR spectroscopy offers a powerful approach to elucidating the complex hydrolysis and condensation reactions that underpin the sol-gel process. This guide provides the theoretical framework, representative data, and detailed experimental protocols to aid researchers in the rational design and control of silica-based materials for a variety of applications, including those in drug development. Future computational studies focusing specifically on this compound would be invaluable for refining our understanding of its unique reactivity profile.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to Tris(isopropoxy)silanol (CAS Number: 27491-86-7) for Researchers and Drug Development Professionals

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Tris(isopropoxy)silanol, a versatile silane coupling agent with significant potential in biomedical research and drug development.

Core Properties

This compound, with the chemical formula C9H22O4Si, is a valuable precursor in the synthesis of silica-based materials and for the surface modification of various substrates.[1][] Its utility stems from the presence of both hydrolyzable isopropoxy groups and a reactive silanol group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 27491-86-7 | [1] |

| Molecular Formula | C9H22O4Si | [1][] |

| Molecular Weight | 222.35 g/mol | [1][] |

| Boiling Point | 58-62 °C at 1 Torr | [3] |

| 218.7 ± 23.0 °C at 760 mmHg (Predicted) | [1] | |

| Density | 0.940 g/mL at 25 °C | [1] |

| Refractive Index | 1.426 (Predicted) | [1] |

| Flash Point | 86.1 ± 22.6 °C (Predicted) | [1] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [1] |

| pKa | 13.17 ± 0.53 (Predicted) | [3] |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a distinct, sharp band around 3690 cm⁻¹ corresponding to the free Si-OH stretching vibration.[4] A broad band in the 950-810 cm⁻¹ range, also characteristic of the Si-OH group, is anticipated.[4] The presence of isopropoxy groups would be indicated by strong bands in the 1110-1000 cm⁻¹ region (Si-O-C stretching).[4] The Si-O-Si asymmetric stretching vibration, which appears upon condensation, is typically observed between 1200 and 1000 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a multiplet for the methine protons (-OCH) of the isopropoxy groups and a doublet for the methyl protons (-CH₃). The chemical shift for the silanol proton (Si-OH) can vary depending on the solvent and concentration.

-

¹³C NMR: Resonances for the methine and methyl carbons of the isopropoxy groups are expected.

-

²⁹Si NMR: The 2⁹Si NMR chemical shift provides information on the degree of condensation of the silicon atom. For a non-condensed trisubstituted silanol like this compound, the signal would fall into the T⁰ region. Upon condensation, signals corresponding to T¹, T², and T³ species would appear at different chemical shifts, typically between -50 and -70 ppm.

-

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach involves the controlled hydrolysis of a suitable tetraalkoxysilane precursor, such as tetraisopropyl orthosilicate.

Experimental Protocol: Controlled Hydrolysis of Tetraisopropyl Orthosilicate

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

Tetraisopropyl orthosilicate

-

Deionized water

-

Anhydrous isopropanol (as solvent)

-

Acid or base catalyst (e.g., HCl or NH₄OH)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tetraisopropyl orthosilicate in anhydrous isopropanol.

-

In a separate vessel, prepare a solution of deionized water in isopropanol. The molar ratio of water to the silicon precursor is critical and should be carefully controlled to favor the formation of the monosilanol. A substoichiometric amount of water is typically used.

-

Slowly add the water/isopropanol solution to the stirred solution of tetraisopropyl orthosilicate.

-

Introduce a catalytic amount of either an acid or a base to control the rate of hydrolysis and condensation.

-

The reaction is typically carried out at room temperature or slightly elevated temperatures. Monitor the progress of the reaction using techniques like gas chromatography (GC) or NMR spectroscopy.

-

Once the desired level of conversion to this compound is achieved, neutralize the catalyst if necessary.

Purification:

-

The resulting product mixture can be purified by fractional distillation under reduced pressure to isolate this compound from unreacted starting material, solvent, and condensation byproducts.

Chemical Reactivity and Applications in Drug Development

This compound does not have a known direct biological activity or involvement in cellular signaling pathways. Its significance in the biomedical and pharmaceutical fields lies in its role as a versatile chemical precursor and surface-modifying agent.

Hydrolysis and Condensation: The Sol-Gel Process

The fundamental reactivity of this compound involves the hydrolysis of its isopropoxy groups to form additional silanol groups, followed by condensation to form siloxane (Si-O-Si) bonds. This is the basis of the sol-gel process for producing silica-based materials.

References

Molecular structure and weight of Tris(isopropoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(isopropoxy)silanol, a key organosilicate compound, plays a pivotal role as a precursor in the synthesis of advanced silica-based materials. Its unique molecular structure, featuring three isopropoxy groups and a reactive silanol group, makes it an ideal candidate for sol-gel processes, surface functionalization of biomedical implants, and the development of controlled drug delivery systems. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the pharmaceutical and biomedical fields.

Molecular Structure and Properties

This compound possesses a central silicon atom bonded to three isopropoxy groups (-OCH(CH₃)₂) and one hydroxyl group (-OH). This structure imparts both hydrolytic reactivity, due to the isopropoxy groups, and condensation capability, via the silanol group.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂O₄Si | [1][2][] |

| Molecular Weight | 222.35 g/mol | [1][] |

| Appearance | Colorless liquid (predicted) | |

| Density | 0.940 g/mL at 25 °C | [1] |

| Boiling Point | 58-62 °C at 1 Torr | [2] |

| CAS Number | 27491-86-7 | [1][2] |

| SMILES | CC(C)O--INVALID-LINK--(OC(C)C)OC(C)C | [] |

| InChI | InChI=1S/C9H22O4Si/c1-7(2)11-14(10,12-8(3)4)13-9(5)6/h7-10H,1-6H3 | [] |

Experimental Protocols

Synthesis of this compound via Hydrolysis of Tetraisopropoxysilane

A common route for the synthesis of this compound involves the controlled hydrolysis of a suitable silicon alkoxide precursor, such as tetraisopropoxysilane. The reaction stoichiometry is critical to favor the formation of the desired monosubstituted silanol.

Materials:

-

Tetraisopropoxysilane (TIPS)

-

Deionized water

-

Isopropanol (as solvent)

-

Hydrochloric acid (HCl) (as catalyst)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tetraisopropoxysilane in isopropanol.

-

In a separate beaker, prepare a solution of deionized water in isopropanol with a catalytic amount of hydrochloric acid.

-

Slowly add the water/isopropanol/HCl solution to the tetraisopropoxysilane solution under vigorous stirring at room temperature. The molar ratio of water to tetraisopropoxysilane should be carefully controlled to be less than 1:1 to favor the formation of the monosubstituted silanol.

-

Allow the reaction to proceed for several hours at room temperature. The progress of the hydrolysis can be monitored by techniques such as gas chromatography (GC) or infrared (IR) spectroscopy.

-

Once the reaction is complete, neutralize the catalyst with a suitable base, such as sodium bicarbonate.

-

Dry the reaction mixture over anhydrous sodium sulfate and filter to remove the drying agent.

-

Remove the isopropanol solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization Techniques

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy groups (a septet for the CH proton and a doublet for the CH₃ protons) and a broad singlet for the silanol (-OH) proton. The integration of these signals can confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methine and methyl carbons of the isopropoxy groups.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is a powerful tool to analyze the silicon environment. A single resonance in the appropriate chemical shift range would confirm the presence of the desired Si(OR)₃(OH) species.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the silanol group.[4]

-

Strong bands in the 1000-1100 cm⁻¹ region due to the Si-O-C stretching vibrations.[5]

-

Bands around 2850-2980 cm⁻¹ attributed to the C-H stretching of the isopropoxy groups.

-

A band in the 800-950 cm⁻¹ range associated with the Si-O stretching vibration.[5]

2.2.3. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 222 or 223, respectively. Characteristic fragment ions would result from the loss of isopropoxy groups and the silanol group.

Applications in Drug Development and Biomedical Science

The unique chemical properties of this compound make it a valuable building block in the development of advanced materials for pharmaceutical and biomedical applications.

Precursor for Sol-Gel Synthesis of Silica Nanoparticles for Drug Delivery

This compound is an excellent precursor for the sol-gel synthesis of silica nanoparticles (SNPs).[6] The sol-gel process involves the hydrolysis and condensation of the precursor to form a porous silica network. The presence of the silanol group allows for controlled polymerization, leading to the formation of monodisperse nanoparticles with tunable size and porosity. These SNPs can be loaded with therapeutic agents for controlled and targeted drug delivery.[7][8] The silanol groups on the surface of the resulting silica nanoparticles provide active sites for further functionalization with targeting ligands or polymers to enhance biocompatibility and circulation time.[7][9]

Caption: Sol-gel synthesis of silica nanoparticles from this compound.

Surface Functionalization of Biomedical Implants

The surface properties of biomedical implants, such as those made of titanium, are crucial for their successful integration with surrounding tissues (osseointegration).[10] this compound can be used to functionalize the surface of these implants, creating a silica-based layer with reactive silanol groups.[10] This modification can improve the implant's biocompatibility, promote cell adhesion and proliferation, and enhance the bonding between the implant and bone tissue.[11] The surface silanol groups can also serve as anchor points for the covalent attachment of bioactive molecules, such as growth factors or peptides, to further promote tissue regeneration.

Caption: Surface functionalization of a titanium implant using this compound.

Role in Controlled Release Formulations

The ability of this compound to form a well-defined silica matrix through the sol-gel process allows for its use in creating controlled release drug formulations.[8] By entrapping drug molecules within the silica network during its formation, the release rate of the drug can be precisely controlled by modulating the porosity and degradation rate of the silica matrix. This approach is particularly beneficial for delivering drugs over an extended period, improving patient compliance and therapeutic efficacy.

Conclusion

This compound is a versatile and valuable compound for researchers and scientists in the fields of materials science, drug development, and biomedical engineering. Its well-defined molecular structure and predictable reactivity make it an essential precursor for the synthesis of advanced silica-based materials with a wide range of applications. The detailed protocols and data presented in this guide provide a solid foundation for the successful utilization of this compound in innovative research and development endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 27491-86-7 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. Silica-based mesoporous nanoparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. bohrium.com [bohrium.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Silica Nanoparticles Using Tris(isopropoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles (SNPs) are versatile nanomaterials with significant potential in various biomedical and pharmaceutical applications, including drug delivery, bioimaging, and diagnostics.[1] Their utility stems from a unique combination of properties such as high surface area, tunable pore size, excellent biocompatibility, and the ease of surface functionalization.[2] The synthesis of SNPs is most commonly achieved through the sol-gel process, a method that involves the hydrolysis and condensation of silicon alkoxide precursors.[3] While tetraethyl orthosilicate (TEOS) is the most extensively studied precursor, alternative silanes offer the potential to tailor the properties of the resulting nanoparticles.

This document provides detailed application notes and protocols for the synthesis of silica nanoparticles using tris(isopropoxy)silanol as the silicon precursor. This compound offers a unique combination of hydrolyzable isopropoxy groups and a reactive silanol group, which can influence the kinetics of nanoparticle formation and the final particle characteristics. These protocols are intended to serve as a foundational guide for researchers and professionals in drug development who are exploring novel formulations and delivery systems based on silica nanotechnology.

Reaction Mechanism: The Sol-Gel Process

The synthesis of silica nanoparticles from this compound follows a two-step sol-gel mechanism: hydrolysis and condensation.

-

Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the this compound molecule react with water, leading to the formation of silanol groups (Si-OH) and isopropanol as a byproduct. This reaction is typically catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups then undergo condensation reactions with other silanol groups (alcohol condensation) or with remaining isopropoxy groups (alkoxy condensation) to form siloxane bridges (Si-O-Si). This process results in the growth of a three-dimensional silica network, which eventually forms discrete nanoparticles.

The overall reaction can be visualized as the transformation of a solution of the precursor (sol) into a solid network of silica (gel).

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of silica nanoparticles using this compound. The following protocol is a modified Stöber method, adapted for the specific precursor.

Materials

-

This compound (C₉H₂₂O₄Si)

-

Ethanol (Absolute, ≥99.8%)

-

Ammonium hydroxide solution (28-30% NH₃ in H₂O)

-

Deionized water (DI water)

-

Magnetic stirrer and stir bars

-

Round-bottom flasks or glass beakers

-

Pipettes and graduated cylinders

-

Centrifuge and centrifuge tubes

-

Transmission Electron Microscope (TEM) for characterization

-

Dynamic Light Scattering (DLS) instrument for size distribution analysis

Protocol 1: Synthesis of ~50 nm Silica Nanoparticles

This protocol is designed to produce silica nanoparticles with an approximate diameter of 50 nm.

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of 80 mL of ethanol and 10 mL of DI water.

-

Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution vigorously at room temperature (25°C) for 15 minutes.

-

Precursor Addition: Rapidly add 2.0 mL of this compound to the stirring solution.

-

Reaction: Allow the reaction to proceed for 12 hours with continuous stirring. The solution will become turbid as the silica nanoparticles form and precipitate.

-

Purification: After 12 hours, collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Washing: Discard the supernatant and resuspend the nanoparticle pellet in 50 mL of ethanol. Sonicate for 5 minutes to ensure complete dispersion. Repeat the centrifugation and washing steps two more times with ethanol and once with DI water to remove any unreacted precursors and catalyst.

-

Storage: Resuspend the final washed silica nanoparticles in DI water or ethanol for storage and further characterization.

Protocol 2: Synthesis of ~100 nm Silica Nanoparticles

To achieve a larger particle size, the concentration of the precursor is increased.

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of 80 mL of ethanol and 10 mL of DI water.

-

Catalyst Addition: Add 5.0 mL of ammonium hydroxide solution to the ethanol-water mixture. Stir the solution vigorously at room temperature (25°C) for 15 minutes.

-

Precursor Addition: Rapidly add 4.0 mL of this compound to the stirring solution.

-

Reaction: Let the reaction proceed for 12 hours with continuous stirring.

-

Purification and Washing: Follow steps 5-7 from Protocol 1 to purify and store the nanoparticles.

Characterization of Silica Nanoparticles

Following synthesis, it is crucial to characterize the nanoparticles to determine their size, morphology, and surface properties.

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and monodispersity.

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

-

Zeta Potential: This measurement indicates the surface charge of the nanoparticles and provides insight into their stability in suspension.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the formation of the silica network by identifying the characteristic Si-O-Si stretching and bending vibrations. It can also be used to detect the presence of residual organic groups.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the synthesis protocols described above. These values are based on typical results from Stöber-type syntheses and may require experimental optimization for this compound.

| Parameter | Protocol 1 (~50 nm) | Protocol 2 (~100 nm) |

| Precursor Volume | 2.0 mL | 4.0 mL |

| Ethanol Volume | 80 mL | 80 mL |

| Water Volume | 10 mL | 10 mL |

| Ammonia Volume | 5.0 mL | 5.0 mL |

| Reaction Time | 12 hours | 12 hours |

| Reaction Temperature | 25°C | 25°C |

| Expected Yield | ~0.5 g | ~1.0 g |

Table 1: Experimental Parameters

| Characteristic | Protocol 1 | Protocol 2 |

| Average Diameter (TEM) | ~50 nm | ~100 nm |

| Hydrodynamic Diameter (DLS) | ~55 nm | ~110 nm |

| Polydispersity Index (PDI) | < 0.2 | < 0.2 |

| Zeta Potential (pH 7) | -30 to -50 mV | -30 to -50 mV |

| Surface Area (BET) | ~200-300 m²/g | ~150-250 m²/g |

Table 2: Nanoparticle Characteristics

Visualizations

Signaling Pathway for Drug Delivery Application

Silica nanoparticles can be functionalized for targeted drug delivery. The diagram below illustrates a conceptual signaling pathway for a drug-loaded silica nanoparticle targeting a cancer cell.

Caption: Targeted drug delivery pathway using functionalized silica nanoparticles.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of silica nanoparticles.

Caption: Workflow for silica nanoparticle synthesis and characterization.

Logical Relationship of Synthesis Parameters

The size of the synthesized silica nanoparticles is influenced by several key reaction parameters. This diagram illustrates the logical relationships.

Caption: Influence of reaction parameters on silica nanoparticle size.

Conclusion and Future Directions

The protocols provided herein offer a starting point for the synthesis of silica nanoparticles using the alternative precursor, this compound. The ability to control nanoparticle size by adjusting reaction parameters opens up possibilities for tailoring these materials for specific drug delivery applications. Further research should focus on a detailed investigation of the reaction kinetics and the influence of the unique silanol group of the precursor on the surface chemistry and functionalization potential of the resulting nanoparticles. Optimization of these protocols will be essential for producing highly monodisperse and stable silica nanoparticles for advanced pharmaceutical development.

References

Application Notes and Protocols for Sol-gel Synthesis of Mesoporous Silica

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica nanoparticles (MSNs) are a class of nanomaterials characterized by a large surface area, tunable pore size, and a high degree of biocompatibility, making them ideal candidates for a wide range of applications, including drug delivery, catalysis, and separation.[1][2] The sol-gel process is a versatile and widely used method for synthesizing MSNs, offering control over particle size, morphology, and porosity.[3][4] This document provides detailed application notes and protocols for the synthesis of mesoporous silica via the sol-gel method.

Note on Precursor Selection: While the request specified the use of tris(isopropoxy)silanol, a comprehensive literature search did not yield specific, reproducible protocols for its use in the synthesis of mesoporous silica. Therefore, the following protocols are based on the well-established and extensively documented precursor, tetraethyl orthosilicate (TEOS) . Researchers wishing to explore the use of this compound may use these protocols as a starting point, with the understanding that optimization of reaction parameters will be necessary.

Principle of Sol-Gel Synthesis

The sol-gel process involves the hydrolysis and condensation of silica precursors in a liquid phase to form a "sol" (a colloidal suspension of solid particles). Further condensation leads to a three-dimensional network, resulting in a "gel." The general reactions for TEOS are as follows:

-

Hydrolysis: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH

-

Condensation (Water elimination): Si(OH)₄ + (HO)₄Si → (HO)₃Si-O-Si(OH)₃ + H₂O

-

Condensation (Alcohol elimination): Si(OH)₄ + (C₂H₅O)₄Si → (HO)₃Si-O-Si(OC₂H₅)₃ + C₂H₅OH

These reactions are typically catalyzed by an acid or a base. The choice of catalyst, solvent, temperature, and the presence of a structure-directing agent (surfactant) are critical in controlling the final properties of the mesoporous silica.

Experimental Protocols

Protocol 1: Synthesis of MCM-41 Type Mesoporous Silica

This protocol describes the synthesis of MCM-41, a well-ordered hexagonal mesoporous silica, using a cationic surfactant, cetyltrimethylammonium bromide (CTAB), as a template.[5]

Materials:

-

Tetraethyl orthosilicate (TEOS) (98%)

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Centrifuge

-

Drying oven

-

Calcination furnace

Procedure:

-

Surfactant Solution Preparation: Dissolve 1.0 g of CTAB in 480 mL of deionized water in a round-bottom flask. Add 3.5 mL of 2 M NaOH solution to the CTAB solution.

-

Heating and Stirring: Heat the mixture to 80°C with vigorous stirring to ensure complete dissolution of the surfactant and to achieve a homogeneous solution.

-

Addition of Silica Precursor: While maintaining the temperature and stirring, add 5.0 mL of TEOS dropwise to the surfactant solution.

-

Gelation: A white precipitate will form upon the addition of TEOS. Continue stirring the mixture at 80°C for 2 hours to allow for the hydrolysis and condensation reactions to proceed and for the silica-surfactant composite to form.

-

Product Recovery: Cool the mixture to room temperature. Collect the solid product by filtration or centrifugation.

-

Washing: Wash the product thoroughly with deionized water and ethanol to remove any unreacted reagents.

-

Drying: Dry the product in an oven at 100°C overnight.

-

Calcination (Template Removal): To create the mesoporous structure, the surfactant template must be removed. Calcine the dried powder in a furnace by heating from room temperature to 550°C at a rate of 1°C/min and holding at 550°C for 6 hours in air.

Characterization of Synthesized Mesoporous Silica

The successful synthesis of mesoporous silica can be confirmed through various characterization techniques:

-

Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and ordered pore structure.

-

Nitrogen Adsorption-Desorption Analysis (BET and BJH): To determine the specific surface area, pore volume, and pore size distribution.

-

X-ray Diffraction (XRD): To confirm the ordered mesoporous structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of silanol groups (Si-OH) and the removal of the organic template.

Data Presentation

The following table summarizes typical quantitative data obtained for MCM-41 type mesoporous silica synthesized using the protocol described above.

| Parameter | Typical Value |

| BET Surface Area | 900 - 1100 m²/g |

| BJH Pore Volume | 0.8 - 1.2 cm³/g |

| BJH Pore Diameter | 2 - 4 nm |

| Particle Size (TEM) | 100 - 200 nm |

Visualizations

Experimental Workflow for Sol-Gel Synthesis of Mesoporous Silica

Caption: Experimental workflow for the sol-gel synthesis of MCM-41.

Signaling Pathway of Sol-Gel Process

Caption: Key chemical transformations in the sol-gel process.

References

- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 2. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Mesoporous Silica Using the Sol-Gel Approach: Adjusting Architecture and Composition for Novel Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Surface Modification of Substrates with Tris(isopropoxy)silanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the surface modification of various substrates using Tris(isopropoxy)silanol. While specific literature on this compound is limited, this guide is based on established principles and protocols for trialkoxysilanes, which share a similar reaction mechanism. The protocols outlined herein are intended to serve as a comprehensive starting point for researchers, scientists, and drug development professionals to functionalize surfaces for a variety of applications, including the immobilization of biomolecules, alteration of surface wettability, and improvement of biocompatibility.

Introduction to Silanization with this compound

Surface modification is a critical process in numerous scientific and technological fields, including drug development, diagnostics, and materials science. Silanization is a widely employed technique to form stable, covalent bonds between inorganic substrates (such as glass, silicon, and metal oxides) and organic molecules. This process typically involves the use of organosilanes, which possess both a silicon-based headgroup capable of reacting with surface hydroxyls and a functional organic tail.

This compound [Si(OCH(CH₃)₂)₃OH] is a member of the trialkoxysilane family. The isopropoxy groups are susceptible to hydrolysis, forming reactive silanol groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of a substrate, forming a stable siloxane bond (Si-O-Substrate). The lone silanol group on the this compound molecule can also participate in condensation reactions, potentially leading to the formation of a cross-linked siloxane network on the surface. This modification can impart new functionalities to the substrate, depending on the nature of the silane's organic component (in this case, the silanol group itself can provide hydrophilicity) or any subsequent modifications.

Key Applications in Research and Drug Development:

-

Biomolecule Immobilization: Creation of reactive surfaces for the covalent attachment of proteins, antibodies, enzymes, and nucleic acids for applications in biosensors, microarrays, and targeted drug delivery systems.

-

Controlled Wettability: Tailoring the surface properties to be either hydrophilic or hydrophobic, which is crucial for controlling cell adhesion, protein adsorption, and fluidic behavior in microfluidic devices.

-

Improved Biocompatibility: Passivating surfaces to reduce non-specific protein binding and improve the biocompatibility of implants and medical devices.

-

Chromatography: Modifying the stationary phase in chromatography columns to achieve specific separation properties.

Reaction Mechanism and Experimental Workflow

The surface modification process with this compound, like other trialkoxysilanes, generally proceeds in two main steps: hydrolysis and condensation.

-

Hydrolysis: The isopropoxy groups (-OCH(CH₃)₂) of the silane react with water molecules to form reactive silanol groups (-OH) and isopropanol as a byproduct.

-

Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups (-OH) on the substrate surface, forming stable siloxane bonds (Si-O-Substrate) and releasing water. Intermolecular condensation between adjacent silane molecules can also occur, leading to the formation of a cross-linked network.

The overall workflow for surface modification is a multi-step process that requires careful attention to cleanliness and reaction conditions to ensure a uniform and stable coating.

Caption: General experimental workflow for substrate silanization.

Detailed Experimental Protocols

The following protocols are generalized for the surface modification of glass and silicon substrates. Optimization of reaction times, concentrations, and curing conditions may be necessary for specific substrates and applications.

Protocol 1: Surface Modification of Glass Slides

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous toluene or ethanol (solvent)

-

Nitric acid (5M) or Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂ - EXTREME CAUTION REQUIRED )

-

Deionized (DI) water

-

Ethanol

-

Nitrogen gas

-

Oven

Procedure:

-

Cleaning and Hydroxylation:

-

Clean the glass slides by sonicating in a detergent solution for 15 minutes, followed by thorough rinsing with DI water.

-

Immerse the slides in 5M nitric acid overnight or in freshly prepared Piranha solution for 30-60 minutes at room temperature.[1] (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides extensively with DI water to remove any residual acid.

-

To ensure a high density of surface hydroxyl groups, hydrate the surface by immersing the slides in boiling DI water for 1-2 hours.[1]

-

Dry the slides under a stream of nitrogen gas and use immediately.

-

-

Silanization Solution Preparation:

-

Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol in a clean, dry glass container. The use of anhydrous solvents is crucial to prevent premature hydrolysis and polymerization of the silane in solution.

-

-

Surface Silanization:

-

Immerse the cleaned and dried glass slides in the silanization solution for 1-2 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under a nitrogen blanket). Gentle agitation can improve the uniformity of the coating.

-

-

Rinsing:

-

Remove the slides from the silanization solution and rinse them sequentially with fresh anhydrous toluene (or ethanol) to remove any physisorbed silane molecules.[1]

-

Follow with a final rinse in ethanol and DI water.

-

-

Curing:

-

Cure the silanized slides in an oven at 80-120°C for 1-4 hours.[1] This step promotes the formation of covalent bonds between the silane and the substrate and cross-linking within the silane layer.

-

-

Storage:

-

Store the modified slides in a clean, dry environment.

-

Protocol 2: Surface Modification of Silicon Wafers

The protocol for silicon wafers is similar to that for glass slides, with minor modifications to the cleaning procedure.

Materials:

-

Silicon wafers

-

This compound

-

Anhydrous toluene or isopropanol (solvent)

-

Acetone

-

Isopropanol

-

Deionized (DI) water

-

Piranha solution or RCA-1 clean (5:1:1 DI water: 27% NH₄OH: 30% H₂O₂)

-

Nitrogen gas

-

Oven

Procedure:

-

Cleaning and Hydroxylation:

-

Clean the silicon wafers by sonicating in acetone for 10 minutes, followed by isopropanol for 10 minutes, and then rinse thoroughly with DI water.

-

Perform a Piranha clean (as described in Protocol 1) or an RCA-1 clean by immersing the wafers in the solution at 75-80°C for 10-15 minutes.

-

Rinse the wafers extensively with DI water.

-

Dry the wafers under a stream of nitrogen gas.

-

-

Silanization, Rinsing, and Curing:

-

Follow steps 2-5 from Protocol 1, using anhydrous toluene or isopropanol as the solvent for the silanization solution.

-

Characterization of Modified Surfaces

The success of the surface modification should be verified using appropriate characterization techniques.

Table 1: Common Characterization Techniques for Silanized Surfaces

| Technique | Information Obtained | Typical Expected Results for Hydrophilic Silanization |

| Contact Angle Goniometry | Surface wettability (hydrophilicity/hydrophobicity) | Decrease in water contact angle compared to the unmodified substrate. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface | Presence of Si 2p, O 1s, and C 1s peaks corresponding to the silane layer. |

| Atomic Force Microscopy (AFM) | Surface topography and roughness | Changes in surface morphology and roughness after silanization. |

| Ellipsometry | Thickness of the deposited silane layer | Measurement of a uniform film thickness in the nanometer range.[1] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific chemical bonds | Appearance of Si-O-Si and Si-OH vibrational bands. |

Table 2: Example Quantitative Data for Silanized Surfaces (Hypothetical for this compound)

This table presents hypothetical data to illustrate the expected changes upon successful surface modification with a hydrophilic silane like this compound. Actual values will vary depending on the substrate and process conditions.

| Substrate | Surface Treatment | Water Contact Angle (°) | Film Thickness (nm) |

| Glass Slide | Unmodified | 35 ± 3 | N/A |

| Glass Slide | This compound | 15 ± 2 | 2 - 5 |

| Silicon Wafer | Unmodified | 45 ± 4 | N/A |

| Silicon Wafer | This compound | 20 ± 3 | 2 - 5 |

Signaling Pathways and Logical Relationships

The chemical transformations involved in the silanization process can be visualized to better understand the reaction pathway.

Caption: Chemical pathway of silanization on a hydroxylated surface.

Troubleshooting

Problem: High water contact angle after modification (poor hydrophilicity).

-

Possible Causes: Incomplete cleaning of the substrate, use of non-anhydrous solvent, insufficient hydrolysis of the silane, or incomplete reaction.

-

Solutions: Ensure rigorous cleaning and hydroxylation of the substrate. Use fresh, high-purity anhydrous solvents. Increase the reaction time or slightly increase the water content in the silanization solution (though this risks premature polymerization).

Problem: Inconsistent or patchy coating.

-

Possible Causes: Uneven cleaning, aggregation of the silane in solution, or insufficient rinsing.

-

Solutions: Improve the cleaning procedure to ensure uniformity. Prepare the silanization solution immediately before use and consider sonication to ensure it is well-dissolved. Ensure thorough rinsing to remove any loosely bound silane.

Problem: Poor stability of the coating.

-

Possible Causes: Incomplete curing, insufficient covalent bonding.

-

Solutions: Increase the curing time or temperature (within the substrate's tolerance). Ensure the substrate surface is properly hydroxylated to maximize the number of binding sites.

Safety Precautions

-

Always work in a well-ventilated area, preferably in a fume hood, especially when handling volatile organic solvents and corrosive cleaning solutions.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Piranha solution is extremely hazardous. Handle with extreme caution and follow established safety protocols for its preparation, use, and disposal.

-

Silanes can be moisture-sensitive and may be irritating to the skin and respiratory tract. Avoid inhalation and direct contact.

Disclaimer: These protocols are intended as a general guide. Users should adapt them as necessary for their specific applications and materials. It is the user's responsibility to ensure that all safety precautions are followed.

References

Application Notes and Protocols: Tris(isopropoxy)silanol as a Coupling Agent in Polymer Composites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(isopropoxy)silanol and related trialkoxysilanes as coupling agents to enhance the interfacial adhesion between inorganic fillers or reinforcements and polymer matrices in composite materials. The protocols and data presented are based on established methodologies for similar silane coupling agents, providing a strong foundation for researchers developing novel polymer composites.

Introduction to Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges at the interface between an inorganic substrate (e.g., glass fibers, silica, metal oxides) and an organic polymer matrix.[1][2] This interfacial bonding is crucial for transferring stress from the flexible polymer matrix to the rigid reinforcement, thereby improving the overall mechanical and physical properties of the composite material.[3][4]

The general structure of a functional alkoxysilane coupling agent is R-Si(OR')₃, where R is an organofunctional group that is compatible with the polymer matrix, and OR' is a hydrolyzable alkoxy group. In the case of the precursor to this compound, the alkoxy groups are isopropoxy groups.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its ability to form a durable, covalent link between the inorganic and organic phases. This process occurs in a series of steps:

-

Hydrolysis: The isopropoxy groups of the parent triisopropoxysilane undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH), yielding this compound as an intermediate, which then further hydrolyzes.[5]

-

Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers or reinforcements, forming stable covalent Si-O-Inorganic bonds.[6] They can also self-condense to form a polysiloxane network at the interface.

-

Interfacial Bonding: The organofunctional group of the silane interacts with the polymer matrix. This interaction can be a covalent bond, an interpenetrating polymer network, or strong van der Waals forces, depending on the nature of the organofunctional group and the polymer.

Figure 1: Mechanism of a trialkoxysilane coupling agent.

Experimental Protocols

The following protocols are generalized for the application of a triisopropoxysilane coupling agent to an inorganic surface for subsequent bonding with a polymer matrix.

Preparation of Silane Solution

A common method for applying the silane is from a dilute solution.

Materials:

-

Triisopropoxysilane (e.g., vinyltriisopropoxysilane)

-

Solvent (e.g., 95% 2-propanol or 90% acetone)

-

Deionized water

-

pH adjustment acid (e.g., acetic acid)

Protocol:

-

Prepare a 95% alcohol/5% deionized water solution.

-

Adjust the pH of the solution to between 4.5 and 5.5 with a suitable acid.

-

Slowly add the triisopropoxysilane to the solution with gentle stirring to achieve a final concentration of 0.5-2% by weight.[6][7]

-

Continue stirring the solution for approximately 30-60 minutes to allow for hydrolysis to occur.[2]

Surface Treatment of Inorganic Substrate

Materials:

-

Inorganic substrate (e.g., titanium plates, glass slides, silica filler)

-

Prepared silane solution

-

Cleaning agents (e.g., acetone, isopropanol)

-

Oven

Protocol:

-

Thoroughly clean the inorganic substrate by sonicating in acetone and then isopropanol to remove any organic contaminants.

-

Dry the substrate completely.

-

Apply the prepared silane solution to the clean, dry surface of the substrate. This can be done by dipping, spraying, or wiping.

-

Allow the silane solution to react with the surface for a controlled period (e.g., 2-5 minutes).

-